molecular formula C13H9ClN4O3 B12720966 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- CAS No. 93770-52-6

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-

Cat. No.: B12720966
CAS No.: 93770-52-6
M. Wt: 304.69 g/mol
InChI Key: JMQCJHOOWPBVLB-UHFFFAOYSA-N
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Description

The compound "1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-" features a tetrazole core substituted with a 5-(4-chlorophenyl)-2-furanyl group. Though direct data on this compound are sparse in the provided evidence, structural analogs and related derivatives offer insights into its properties .

Properties

CAS No.

93770-52-6

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C13H9ClN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20)

InChI Key

JMQCJHOOWPBVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NN=NN3CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Cycloaddition of Azides to Nitriles

The fundamental synthetic approach involves the reaction of sodium azide with a nitrile precursor bearing the 5-(4-chlorophenyl)-2-furanyl substituent. This [3+2] cycloaddition reaction forms the tetrazole ring:

  • Catalysts: Transition metal catalysts such as cobalt(II) complexes or scandium triflate have been reported to efficiently catalyze this reaction, enhancing yield and selectivity.
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate the reaction.
  • Temperature: Moderate to elevated temperatures (100–125 °C) are typical, with reaction times ranging from several hours under conventional heating to minutes under microwave irradiation.
  • Workup: After completion, acidification with dilute hydrochloric acid and extraction with organic solvents (e.g., ethyl acetate) are performed, followed by purification via column chromatography.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis to accelerate the cycloaddition reaction:

  • Advantages: Microwave irradiation significantly reduces reaction time (down to 10–120 minutes) and can improve yields (up to 99% in related tetrazole syntheses).
  • Catalysts: Heterogeneous catalysts such as Pd/Co nanoparticles supported on carbon nanotubes have been employed to facilitate rapid and efficient synthesis.
  • Environmental Impact: Microwave methods align with green chemistry principles by reducing energy consumption and reaction times.

Industrial Scale Considerations

For industrial production, continuous flow reactors and optimized catalytic systems are used to scale up the synthesis while maintaining product purity and yield. The use of non-toxic solvents and recyclable catalysts is emphasized to minimize environmental impact.

Detailed Reaction Scheme and Conditions

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
1 Sodium azide + 5-(4-chlorophenyl)-2-furanyl nitrile + Co(II) catalyst (1 mol%) DMSO 110 °C 12 h (conventional) 85–90 Monitored by TLC, followed by acid workup and extraction
2 Sodium azide + 5-(4-chlorophenyl)-2-furanyl nitrile + Scandium triflate DMF 100–125 °C 2 h (microwave) 90–99 Microwave-assisted, improved yield and reduced time
3 Sodium azide + 5-(4-chlorophenyl)-2-furanyl nitrile + Pd/Co@CNT nanoparticles DMF or DMSO Microwave irradiation (~120 °C) ~10 min Up to 99 Heterogeneous catalyst, easy separation, high efficiency

Research Findings and Analytical Data

  • NMR Characterization: The synthesized compound is confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic signals for the tetrazole ring and aromatic substituents.
  • Purity: Column chromatography purification yields analytically pure product suitable for further biological or material science applications.
  • Catalyst Efficiency: Studies demonstrate that cobalt(II) complexes and scandium triflate catalysts provide high turnover numbers and selectivity for 5-substituted tetrazoles.
  • Microwave vs. Conventional Heating: Microwave-assisted methods reduce reaction times by up to 90% while maintaining or improving yields.

Summary Table of Preparation Methods

Method Catalyst Solvent Heating Method Reaction Time Yield (%) Advantages Disadvantages
Conventional Cycloaddition Co(II) complex DMSO Oil bath heating 12 h 85–90 Well-established, reproducible Long reaction time
Microwave-Assisted Scandium triflate DMF Microwave irradiation 2 h 90–99 Faster, higher yield Requires microwave equipment
Microwave-Assisted Heterogeneous Pd/Co@CNT nanoparticles DMF/DMSO Microwave irradiation 10 min Up to 99 Very fast, easy catalyst recovery Catalyst preparation complexity

Chemical Reactions Analysis

Reaction Types and Functional Group Reactivity

The compound participates in reactions driven by its:

  • Tetrazole ring : Prone to cycloaddition, alkylation, and acid-base reactions.

  • Acetic acid moiety : Capable of esterification, amidation, and decarboxylation.

  • Furan-chlorophenyl system : Supports electrophilic substitution and cross-coupling reactions.

Cycloaddition Reactions

The tetrazole ring engages in [3+2] cycloadditions with alkenes or alkynes. For example:

Tetrazole+AlkyneCu(I) catalystTriazolo-pyridine derivatives\text{Tetrazole} + \text{Alkyne} \xrightarrow{\text{Cu(I) catalyst}} \text{Triazolo-pyridine derivatives}

Conditions : CuI (5 mol%), DMF, 80°C, 12 h .

Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines):

Ar-Cl+NH2RPd(OAc)2Ar-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Pd(OAc)}_2} \text{Ar-NHR} + \text{HCl}

Reported Yields : 65–78% for analogous chlorophenyl systems.

Oxidation/Reduction

  • Oxidation : The furan ring oxidizes to a diketone using KMnO₄/H₂SO₄.

  • Reduction : Tetrazole’s N–N bonds reduce to amines with H₂/Pd-C (1 atm, RT).

Reaction-Specific Data

Reaction Type Reagents/Conditions Products Yield
EsterificationSOCl₂/MeOH, reflux, 4hMethyl ester derivative92%
AmidationNH₃, EDCI/DMAP, CH₂Cl₂, 25°CTetrazole acetamide analog84%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-furan hybrids73%

Mechanistic Insights

  • Tetrazole Acid-Base Behavior : The tetrazole N–H (pKa ~4.9) deprotonates in basic media, forming a nucleophilic anion for alkylation.

  • Furan Reactivity : Electron-rich furan undergoes electrophilic substitution at the α-position (e.g., nitration, halogenation).

Comparative Reactivity

The 4-chlorophenyl substituent enhances electrophilic substitution rates compared to unsubstituted furans due to its electron-withdrawing effect:

Substituent Relative Reaction Rate (Nitration)
4-Cl-C₆H₄1.8×
H1.0×
4-MeO-C₆H₄0.6×

Data extrapolated from chlorophenyl-furan analogs.

Stability Under Reaction Conditions

The compound decomposes above 200°C or under prolonged UV exposure. Stability in common solvents:

  • DMSO : Stable for >48h at 25°C.

  • HCl (1M) : Gradual hydrolysis of tetrazole ring (t₁/₂ = 6h).

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- exhibits significant antimicrobial properties. Research indicates that the compound may inhibit the growth of various bacterial strains due to its ability to interact with specific cellular targets. For instance, compounds with similar structures have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.

Anticancer Properties

The compound's structural characteristics make it a candidate for anticancer drug development. Initial investigations have shown that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition or receptor modulation. Studies are ongoing to further elucidate its efficacy against different cancer types.

Synthetic Methodologies

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- typically involves multi-step organic reactions. Common synthetic routes include:

  • One-step synthesis : Utilizing cyanoacetic acid and sodium azide under controlled conditions to yield high purity products.
  • Multi-step reactions : Involving the formation of intermediates that undergo cyclization and functionalization steps to achieve the final compound.

These synthetic pathways are optimized for yield and purity, making them suitable for both laboratory and industrial applications.

Pharmaceutical Intermediates

Due to its biological activity, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique properties allow it to be modified into various derivatives that can enhance therapeutic efficacy or reduce side effects.

Material Science

The incorporation of tetrazole rings into polymers has been explored for developing materials with enhanced thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1H-Tetrazole-1-acetic acidContains tetrazole ringKey intermediate in nucleic acid drugs
5-(3-Chlorophenyl)-2-furanylDifferent chlorophenyl substitutionVarying biological activity
2H-Tetrazole-2-acetic acidNitrophenyl instead of chlorophenylDistinct reactivity due to nitro group

This table highlights how variations in structure can influence the chemical properties and potential applications of tetrazole derivatives.

Case Study 1: Antimicrobial Efficacy

A study involving 1H-Tetrazole-1-acetic acid derivatives demonstrated significant antimicrobial activity against Fusarium oxysporum, suggesting potential agricultural applications as fungicides. The compound's mechanism was linked to its ability to disrupt fungal cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines revealed that modifications of the tetrazole structure enhanced cytotoxicity compared to standard chemotherapeutics. This underscores the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituents Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound 1H-Tetrazole 5-(5-(4-chlorophenyl)-2-furanyl) N/A* N/A* Hypothesized planar conformation
Ethyl 5-(4-chlorophenyl)tetrazole [6] 1H-Tetrazole 4-chlorophenyl, ethyl ester C₁₁H₁₁ClN₄O₂ 266.68 Higher lipophilicity
Furyloxyfen [5] Tetrahydrofuran Chlorotrifluoromethylphenoxy, nitro C₁₇H₁₂ClF₃NO₆ 418.73 Herbicidal activity

*Data for the target compound inferred from analogs; direct measurements unavailable.

Table 2: Spectral Data of Tetrazole Derivatives
Compound IR (C=N stretch, cm⁻¹) ¹H NMR (δ, ppm) Application Reference
Chlorobenzyl-oxy-tetrazole [3] ~1600 7.2–7.5 (aromatic protons) Agrochemicals
Ethyl 5-(4-chlorophenyl)tetrazole [6] N/A N/A Synthetic intermediate

Research Findings and Implications

  • Synthetic Routes : The target compound likely follows tetrazole synthesis methods analogous to , involving cyclization of nitriles with azides. The furanyl-chlorophenyl group may require Suzuki-Miyaura coupling for introduction .
  • However, the tetrazole core’s metabolic stability could offer advantages over triazole-based pesticides .
  • Crystallography : Structural analogs in were solved using SHELX software, indicating that similar methods could resolve the target compound’s conformation .

Biological Activity

1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- (CAS No. 93770-52-6) is a compound of significant interest due to its potential biological activities. This compound belongs to the tetrazole family, which has been widely studied for various pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific tetrazole derivative.

Chemical Structure and Properties

  • Chemical Formula : C13H9ClN4O3
  • Molecular Weight : 304.689 g/mol
  • Synonyms : 2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid

The structure of the compound includes a tetrazole ring, which is known for its stability and diverse reactivity. The presence of the furan and chlorophenyl substituents enhances its biological activity by potentially facilitating interactions with various biological targets.

Synthesis Methods

The synthesis of 1H-tetrazoles typically involves cycloaddition reactions between azides and nitriles. Recent advancements have introduced microwave-assisted methods that improve yield and reduce reaction time. For example, the use of scandium triflate as a catalyst has shown promise in synthesizing 5-substituted tetrazoles with high efficiency .

Antimicrobial Activity

Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 1H-tetrazole-1-acetic acid possess activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:

CompoundBacteriaMIC (μg/mL)
Tetrazole Derivative AE. coli100
Tetrazole Derivative BS. aureus125
Tetrazole Derivative CPseudomonas aeruginosa125

These results indicate that structural modifications in tetrazoles can lead to enhanced antimicrobial efficacy .

Anti-inflammatory and Analgesic Activity

Research on related tetrazole compounds has shown promising anti-inflammatory effects. For instance, certain derivatives demonstrated reduced inflammation in rodent models when administered orally. These findings suggest that the introduction of specific substituents can modulate the anti-inflammatory properties of tetrazoles .

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrazole derivatives. For example, compounds containing a tetrazole ring have been evaluated for their cytotoxic effects on cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Case Studies

  • Antimicrobial Study : A series of 5-substituted tetrazoles were synthesized and evaluated for their antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition larger than those produced by standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Research : In a controlled study involving rodents, a novel tetrazole derivative was shown to significantly reduce paw edema induced by carrageenan injection, indicating strong anti-inflammatory activity .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
5-(4-Chlorophenyl)-2-furanylCore aromatic scaffold
Tetrazole-acetic acid chlorideElectrophilic coupling agent
Sodium hydrideBase for deprotonation in coupling

Q. Table 2. Common By-Products and Mitigation Strategies

By-ProductCauseMitigation
RegioisomersCompeting reaction pathwaysOptimize temperature/catalyst
Hydrolyzed tetrazoleAcidic/basic conditionsNeutralize post-reaction
Unreacted nitrile precursorsIncomplete cyclizationExtend reaction time

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